Phenanthrene-3,4-oxide Phenanthrene-3,4-oxide 3,4-epoxy-3,4-dihydrophenanthrene is a phenanthrene oxide.
Brand Name: Vulcanchem
CAS No.: 39834-45-2
VCID: VC21151783
InChI: InChI=1S/C14H10O/c1-2-4-11-9(3-1)5-6-10-7-8-12-14(15-12)13(10)11/h1-8,12,14H
SMILES: C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C=C3
Molecular Formula: C14H10O
Molecular Weight: 194.23 g/mol

Phenanthrene-3,4-oxide

CAS No.: 39834-45-2

Cat. No.: VC21151783

Molecular Formula: C14H10O

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Phenanthrene-3,4-oxide - 39834-45-2

Specification

CAS No. 39834-45-2
Molecular Formula C14H10O
Molecular Weight 194.23 g/mol
IUPAC Name 14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8,11-hexaene
Standard InChI InChI=1S/C14H10O/c1-2-4-11-9(3-1)5-6-10-7-8-12-14(15-12)13(10)11/h1-8,12,14H
Standard InChI Key SHJAOFFXDWCMOC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C=C3
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C=C3

Introduction

Chemical Structure and Physical Properties

Molecular Structure

Phenanthrene-3,4-oxide has the molecular formula C₁₄H₁₀O with a molecular weight of 194.23 g/mol . The compound consists of three fused benzene rings characteristic of the phenanthrene skeleton, with an epoxide group bridging the carbon atoms at positions 3 and 4 . This epoxide functionality creates a strained three-membered ring containing oxygen, which significantly influences the compound's reactivity and stereochemical properties.

Synonyms and Identifiers

The compound is known by several alternative names in scientific literature and chemical databases:

NameReference
3,4-Epoxy-3,4-dihydrophenanthrene
Phenanthrene-3,4-oxide
Phenanthrene 3,4-oxide
14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8,11-hexaene
CAS Number: 39834-45-2
PubChem CID: 148324

Stereochemistry and Racemization Properties

Stereochemical Characteristics

Phenanthrene-3,4-oxide contains a stereogenic center due to the epoxide functionality at the 3,4-position, making it capable of existing as optical isomers . Research has demonstrated that when prepared from optically pure precursors, phenanthrene-3,4-oxide exhibits optical activity, confirming its chiral nature .

Racemization Behavior

A particularly noteworthy characteristic of phenanthrene-3,4-oxide is its spontaneous racemization at ambient temperature . This thermal racemization process has significant implications for both its isolation and biological activity. The spontaneous conversion between enantiomeric forms means that maintaining optical purity of this compound presents a considerable challenge for researchers studying its stereochemistry and biological effects.

This racemization behavior parallels that observed in the related compound benzo[c]phenanthrene 3,4-oxide, which undergoes thermal racemization with a barrier to racemization (ΔG≠) of 24.6 kcal/mol at 29°C . The racemization of these arene oxides provides valuable insights into the conformational dynamics and energy barriers associated with these reactive metabolites.

CompoundRacemization BarrierTemperatureReference
Phenanthrene-3,4-oxideRacemizes spontaneouslyAmbient temperature
Benzo[c]phenanthrene 3,4-oxideΔG≠ 24.6 kcal/mol (103.0 kJ/mol)29°C

Biological Significance

Metabolic Pathway Role

Phenanthrene-3,4-oxide represents an important intermediate in the mammalian metabolism of phenanthrene . The formation of this arene oxide is generally considered to be the initial step in the metabolic processing of phenanthrene in mammalian systems. This metabolic transformation is typically catalyzed by cytochrome P450 enzymes, which introduce oxygen across the 3,4-position of the aromatic ring system.

Following its formation, phenanthrene-3,4-oxide can undergo further metabolic transformations, including:

  • Hydrolysis by epoxide hydrolase to form dihydrodiols, specifically the trans-3,4-dihydroxy-1,2,3,4-tetrahydrophenanthrene and cis-3,4-dihydroxy-1,2,3,4-tetrahydrophenanthrene

  • Conjugation with glutathione via glutathione S-transferases

  • Rearrangement to phenols

The metabolic fate of phenanthrene-3,4-oxide has significant implications for understanding the toxicological properties of phenanthrene and related polycyclic aromatic hydrocarbons.

Toxicological Implications

Arene oxides, in general, are considered potentially reactive metabolites that can bind to cellular macromolecules, including proteins and DNA, which may contribute to toxicity. The ability of phenanthrene-3,4-oxide to racemize spontaneously at ambient temperature may influence its biological activity and potential toxicity, as different enantiomers can exhibit varying biological effects.

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